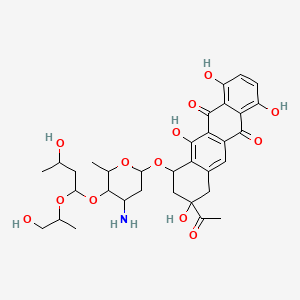

Oligostatin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

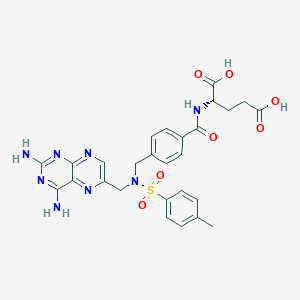

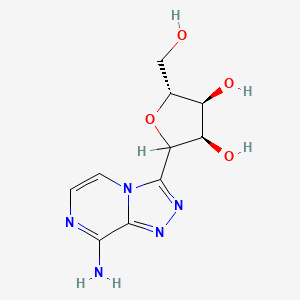

Oligostatin C is a natural product found in Streptomyces myxogenes with data available.

Applications De Recherche Scientifique

Amylase Inhibitory Activity

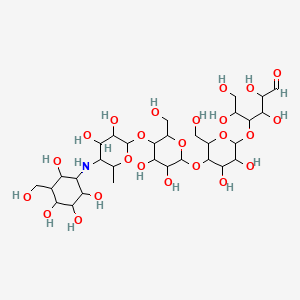

Oligostatin C, along with its analogs Oligostatins D and E, has been identified as a pseudo-penta, -hexa, and -heptasaccharides with a nitrogen-containing glycosidic bond. These compounds represent a new series of antibiotics that notably exhibit strong amylase inhibitory activity, making them significant in the study of enzymes and potential therapeutic applications (Omoto et al., 1981). Another study corroborates this finding, where Oligostatins were identified in the culture filtrate of Streptomyces myxogenes and were shown to have not only antibacterial activity but also significant amylase inhibitory activity (Itoh et al., 1981).

Influence on Protein Aggregation and Amyloid Disorders

This compound and its related compounds have implications in the study of protein aggregation and amyloid disorders. Research has shown that oligomers, including those formed by proteins like cystatin C, are important in the study and potential treatment of amyloid disorders. This is due to their role in the pathophysiological process of amyloidosis, where a functional protein transforms into potentially toxic oligomers and then into amyloid fibrils (Östner et al., 2013). In a related study, human cystatin C (HCC), an inhibitor of cysteine proteases, was found to be involved in amyloidogenic processes, with its aggregation resulting in a mixture of oligomeric and fibrillar species. These findings are critical for understanding the mechanisms of diseases like Alzheimer's (Pietralik et al., 2016).

Synthesis and Biological Activities

The synthesis of methyl oligobiosaminide, which is the core structure of this compound, and its analogues, has been studied to understand their biological activities. These compounds have shown notable inhibitory activity against specific enzymes like alpha-D-glucosidase and alpha-D-mannosidase, highlighting their potential in enzyme inhibition studies (Shibata et al., 1990).

Propriétés

Numéro CAS |

78025-06-6 |

|---|---|

Formule moléculaire |

C31H55NO24 |

Poids moléculaire |

825.8 g/mol |

Nom IUPAC |

4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C31H55NO24/c1-7-13(32-14-15(40)8(2-33)16(41)20(45)19(14)44)18(43)23(48)29(51-7)55-27-11(5-36)53-31(25(50)22(27)47)56-28-12(6-37)52-30(24(49)21(28)46)54-26(10(39)4-35)17(42)9(38)3-34/h3,7-33,35-50H,2,4-6H2,1H3 |

Clé InChI |

FMMZPCNEGIECQB-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |

Synonymes |

Antibiotic SF 1130X3 oligostatin C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.